molecular formula C4H5Cl2N3O B3032888 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanol CAS No. 61531-88-2

2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanol

Cat. No. B3032888
CAS RN: 61531-88-2
M. Wt: 182.01 g/mol
InChI Key: DVWDSBNSSXAUSN-UHFFFAOYSA-N
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Description

“2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . The molecular formula of this compound is C2HCl2N3 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanol”, often involves heating the corresponding compound in an oil bath with a suitable primer amine at reflux temperature .


Molecular Structure Analysis

The molecular structure of “2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanol” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains two chlorine atoms attached to the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanol” include a density of 1.8±0.1 g/cm3, a boiling point of 330.3±25.0 °C at 760 mmHg, and a flash point of 183.6±8.8 °C .

Future Directions

The future directions for the study of “2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanol” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer properties . Additionally, more research could be done to understand their chemical reactions and synthesis methods .

properties

IUPAC Name

2-(3,5-dichloro-1,2,4-triazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2N3O/c5-3-7-4(6)9(8-3)1-2-10/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWDSBNSSXAUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631794
Record name 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol

CAS RN

61531-88-2
Record name 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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